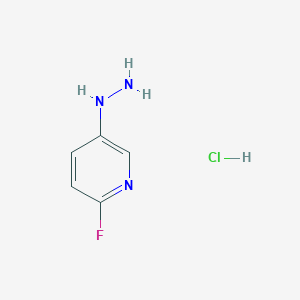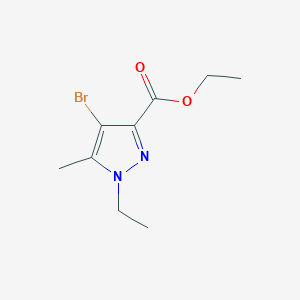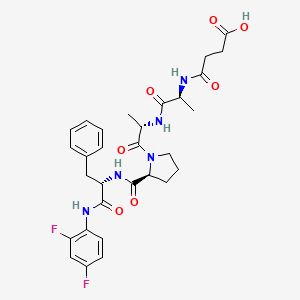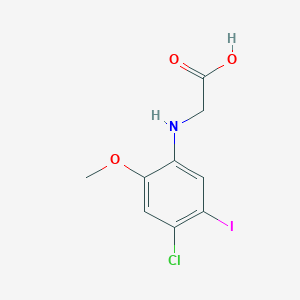![molecular formula C15H23BN2O4S B1412356 Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide CAS No. 1083326-79-7](/img/structure/B1412356.png)
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide
説明
The compound is a complex organic molecule that includes a cyclopropane ring, a pyridine ring, and a boronate ester. The boronate ester, specifically a tetramethyl-[1,3,2]dioxaborolan-2-yl group, is often used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The tetramethyl-[1,3,2]dioxaborolan-2-yl group, for example, is a boron-containing group with two methyl groups and an oxygen atom attached to the boron .Chemical Reactions Analysis
The tetramethyl-[1,3,2]dioxaborolan-2-yl group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a boronate ester could make the compound reactive towards halides and pseudohalides .科学的研究の応用
Environmental Monitoring and Toxicology
Research on substances like per- and polyfluoroalkyl substances (PFAS) offers insights into the environmental fate, effects, and analytical methods for detecting fluorinated chemicals, which may share similarities with the compound due to the involvement of complex organic structures and potential environmental persistence. Studies have emphasized the importance of understanding the toxicological profiles of these substances and their impact on human health and the environment (Munoz et al., 2019).
Chemical Synthesis and Organic Reactions
The use of trifluoromethanesulfonic acid in organic synthesis, as discussed by Kazakova and Vasilyev (2017), highlights the role of specialized chemical reagents in facilitating various chemical transformations. This includes electrophilic aromatic substitution reactions and the synthesis of complex organic molecules, which could be relevant to the synthesis or application of the compound (Kazakova & Vasilyev, 2017).
Pharmacokinetics and Pharmacodynamics
Although not directly related, research on the pharmacokinetics and pharmacodynamics of chemicals like disulfiram provides a framework for understanding how complex compounds are metabolized and interact within biological systems. This includes absorption, distribution, metabolism, and excretion processes that could be relevant to the biomedical research applications of the compound (Johansson, 1992).
Immunotoxicity and Health Risks
The study of the immunotoxicity of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) sheds light on the potential health risks associated with exposure to complex chemical substances. This research area is critical for evaluating the safety of new chemical compounds, including their potential to modulate immune responses and impact human health (DeWitt et al., 2009).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4S/c1-10-13(18-23(19,20)12-6-7-12)8-11(9-17-10)16-21-14(2,3)15(4,5)22-16/h8-9,12,18H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQCNWOOWIIUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1412273.png)

![(1R,3S,5R)-tetramethyl 2,6-dioxobicyclo[3.3.1]nonane-1,3,5,7-tetracarboxylate](/img/structure/B1412277.png)


![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)
![Bicyclo[1.1.1]pentane-1-acetic acid, 3-(methoxy-carbonyl)-, 1,1-dimethylethyl ester](/img/structure/B1412284.png)
![1,4-Dioxa-9-azadispiro[4.1.4.3]tetradecane](/img/structure/B1412286.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)

![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)
![Methyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B1412296.png)